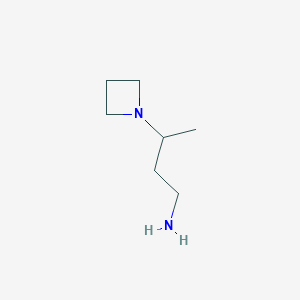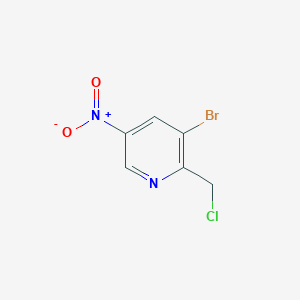
3-Bromo-2-(chloromethyl)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(chloromethyl)-5-nitropyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(chloromethyl)-5-nitropyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-(chloromethyl)-5-nitropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Bromo-2-(chloromethyl)-5-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine or chloromethyl positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Reduction: Conversion of the nitro group to an amino group, resulting in 3-Bromo-2-(aminomethyl)-5-nitropyridine.
科学的研究の応用
3-Bromo-2-(chloromethyl)-5-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals due to its versatile reactivity and functional group compatibility.
作用機序
The mechanism of action of 3-Bromo-2-(chloromethyl)-5-nitropyridine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: The presence of reactive functional groups allows the compound to participate in covalent bonding, hydrogen bonding, or van der Waals interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a chloromethyl group.
2-Chloro-5-nitropyridine: Lacks the bromine atom but shares the nitro and chloromethyl groups.
3-Bromo-5-nitropyridine: Similar but without the chloromethyl group.
Uniqueness
3-Bromo-2-(chloromethyl)-5-nitropyridine is unique due to the combination of bromine, chlorine, and nitro functional groups on the pyridine ring. This unique combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
特性
分子式 |
C6H4BrClN2O2 |
|---|---|
分子量 |
251.46 g/mol |
IUPAC名 |
3-bromo-2-(chloromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H,2H2 |
InChIキー |
WPZKLYAWBFODBU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Br)CCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
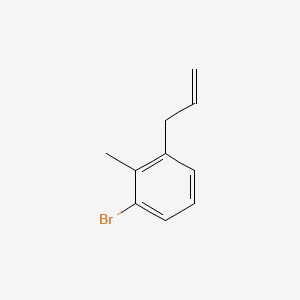
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)


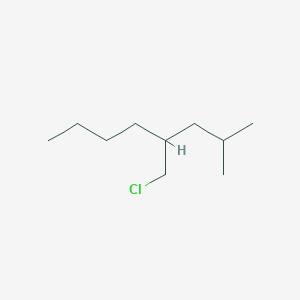
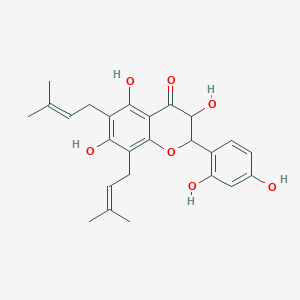
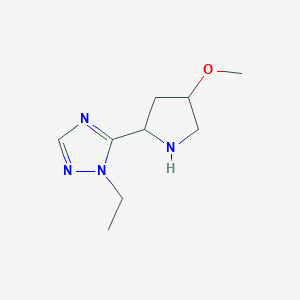
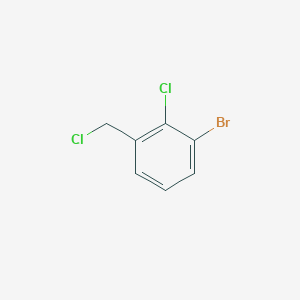
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)

![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

